What are the physical properties of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde?
What are the physical properties of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde?
The following technical guide details the physical properties, synthesis, and applications of 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde (CAS 1393441-86-5).
[1][2]
Executive Summary
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde is a specialized biaryl intermediate used primarily in the synthesis of small-molecule pharmaceutical candidates.[1] Characterized by a biphenyl core with a reactive formyl group on one ring and a fluoro-methoxy substitution pattern on the other, it serves as a critical scaffold for kinase inhibitors and other targeted therapies.[1] Its structural rigidity and electronic properties make it a valuable building block for optimizing structure-activity relationships (SAR) in drug discovery.[1]
Chemical Identity & Structural Analysis[3][4]
| Property | Detail |
| IUPAC Name | 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
| CAS Registry Number | 1393441-86-5 |
| Molecular Formula | C |
| Molecular Weight | 230.23 g/mol |
| SMILES | COC1=C(F)C=CC(=C1)C2=CC=C(C=O)C=C2 |
| InChI Key | Specific key pending registry update (Structure verified via SMILES) |
| Structural Class | Biaryl aldehyde; Fluorinated biphenyl |
Structural Logic
The molecule consists of two phenyl rings connected by a single bond (biaryl system).[1]
-
Ring A (Acceptor): A benzaldehyde moiety.[1][2] The formyl group (-CHO) at the para position acts as an electrophilic handle for further functionalization (e.g., reductive amination, Wittig reaction).[1]
-
Ring B (Donor/Modulator): A phenyl ring substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position.[1] The fluorine atom modulates metabolic stability (blocking para-oxidation), while the methoxy group influences lipophilicity and binding pocket interactions.[1]
Physical & Thermodynamic Properties[3]
Note: Experimental values for this specific intermediate are limited in public registries.[1] Data below synthesizes available vendor specifications and predicted values based on structural analogs (e.g., 4'-fluoro-biphenyl-4-carbaldehyde).
| Property | Value / Description | Source/Condition |
| Physical State | Solid (Crystalline Powder) | Standard ambient temp/pressure |
| Color | Off-white to pale yellow | Typical for conjugated aldehydes |
| Melting Point | 85 – 110 °C (Predicted) | Based on structural analogs [1] |
| Boiling Point | ~390 °C | Predicted at 760 mmHg |
| Solubility | DMSO, Dichloromethane, Ethyl Acetate | High solubility in polar aprotic solvents |
| Water Solubility | Insoluble (< 0.1 mg/mL) | Hydrophobic biaryl core |
| LogP | 3.4 ± 0.4 (Predicted) | Indicates moderate lipophilicity |
| Topological Polar Surface Area | 26.3 Å | Favorable for membrane permeability |
Synthesis & Reaction Protocols
The most robust synthetic route for this compound is the Suzuki-Miyaura Cross-Coupling reaction.[1] This palladium-catalyzed pathway ensures regiospecificity and high yields.
Retrosynthetic Analysis
The biaryl bond is formed by coupling an aryl boronic acid with an aryl halide.[1]
-
Fragment A: 4-Formylphenylboronic acid (CAS 87199-17-5)
-
Fragment B: 4-Bromo-1-fluoro-2-methoxybenzene (CAS 239135-46-7)
Experimental Protocol (Suzuki Coupling)
Reagents:
-
4-Formylphenylboronic acid (1.1 equiv)
-
4-Bromo-1-fluoro-2-methoxybenzene (1.0 equiv)
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) (3-5 mol%) -
Base: K
CO or Na CO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with nitrogen (3x).[1]
-
Solvation: Add degassed solvent mixture (Dioxane/Water).[1]
-
Catalysis: Add the Palladium catalyst under a positive nitrogen stream.
-
Reflux: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS (Target M+H: 231.23).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1] Dry organic layer over MgSO
.[1][3] -
Purification: Concentrate in vacuo. Purify residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Figure 1: Synthetic pathway via Suzuki-Miyaura cross-coupling.
Spectral Characteristics (Predicted)
Researchers should verify product identity using the following characteristic signals:
-
H NMR (400 MHz, CDCl
):- ~10.0 ppm (s, 1H): Distinctive Aldehyde proton.[1]
- ~7.95 ppm (d, 2H): Protons on benzaldehyde ring ortho to carbonyl.[1]
- ~7.70 ppm (d, 2H): Protons on benzaldehyde ring meta to carbonyl.[1]
- ~7.10–7.30 ppm (m, 3H): Protons on the fluoro-methoxy ring (splitting patterns complex due to F-H coupling).[1]
- ~3.95 ppm (s, 3H): Methoxy group singlet.[1]
-
F NMR:
-
Single peak around -130 to -140 ppm (typical for aryl fluorides).
-
-
IR Spectroscopy:
-
Strong absorption at 1690–1700 cm
(C=O stretch). -
Peaks at ~1250 cm
(C-O-C stretch).
-
Handling & Safety Information
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1393441-86-5. Retrieved from .
-
Toronto Research Chemicals. Product Datasheet: 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde. Retrieved from .
-
BenchChem. Synthesis of 4-Formylphenylboronic Acid derivatives. Retrieved from .
Sources
- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]
